molecular formula C12H12ClN B8543609 [1-(3-Chloro-1-naphthalenyl)ethyl]amine

[1-(3-Chloro-1-naphthalenyl)ethyl]amine

Cat. No.: B8543609
M. Wt: 205.68 g/mol
InChI Key: CCXLTISBPSYLRW-UHFFFAOYSA-N
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Description

[1-(3-Chloro-1-naphthalenyl)ethyl]amine (CAS: Not explicitly provided) is a naphthalene derivative featuring a chlorine atom at the 3-position of the naphthalene ring and a primary ethylamine group at the 1-position. Ethylamine groups are known for their role in forming hydrogen bonds and coordinating with metal ions, suggesting applications in catalysis or supramolecular chemistry .

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

1-(3-chloronaphthalen-1-yl)ethanamine

InChI

InChI=1S/C12H12ClN/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-8H,14H2,1H3

InChI Key

CCXLTISBPSYLRW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC2=CC=CC=C21)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features
[1-(3-Chloro-1-naphthalenyl)ethyl]amine* C₁₂H₁₂ClN 205.69 Cl (3-position), NH₂ (1-ethyl) Primary amine, chloro-naphthalene core
[(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine C₂₃H₁₉N 309.39 Imine (C=N), dual naphthyl groups Schiff base, planar crystal packing
1-(3-Chlorophenyl)-N-methylethanamine C₉H₁₂ClN 169.65 Cl (3-phenyl), N-methyl Secondary amine, simpler aromatic scaffold
[1-(3-Chlorophenyl)ethyl][1-(2-chlorophenyl)ethyl]amine C₁₆H₁₆Cl₂N 294.22 Dual Cl (3- and 2-phenyl), secondary amine Increased steric hindrance, di-chloro design
R-(+)-1-(2-Naphthyl)ethylamine C₁₂H₁₃N 171.24 2-naphthyl, primary amine Chiral center, no chloro substituent

Notes:

  • *Target compound; data inferred from analogs.
  • Imine derivatives (e.g., ) exhibit rigid planar structures due to C=N bonds, whereas primary/secondary amines offer flexibility in hydrogen bonding.
  • Chloro substituents enhance electron-deficient character, affecting solubility and reactivity compared to non-chlorinated analogs like R-(+)-1-(2-Naphthyl)ethylamine .

Insights :

  • Metal-catalyzed reactions (e.g., ) enable β-diketone-amine coupling, whereas photochemical methods () offer alternative pathways for chloro-naphthalene derivatives.
  • Amide derivatives () demonstrate the versatility of chloro-aromatic amines in forming bioactive hybrids.

Crystallographic and Physical Properties

Table 3: Crystallographic Data from Selected Compounds

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Density (Mg/m³) Intermolecular Interactions
[(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine Triclinic P1 a = 6.6304, b = 7.7772, c = 16.7587; α = 77.655°, β = 87.969°, γ = 85.734° 1.221 C–H⋯π, zigzag layer stacking
[1-(3-Chloro-4-Methylphenyl)ethyl]amine hydrochloride Not reported Not reported Not reported Not reported Ionic interactions (HCl salt)

Key Findings :

  • Planar naphthyl groups and C–H⋯π interactions stabilize crystal lattices in imine derivatives .
  • Hydrochloride salts () likely exhibit higher melting points and solubility in polar solvents.

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